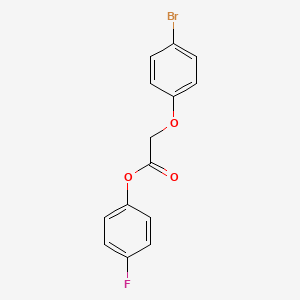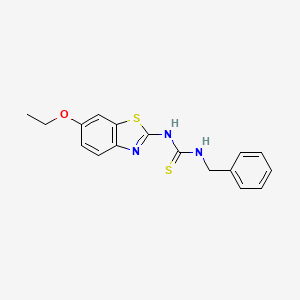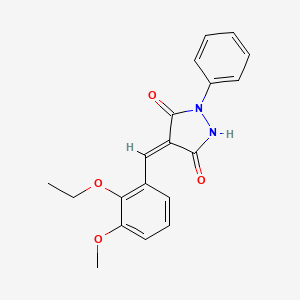
4-fluorophenyl (4-bromophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorophenyl (4-bromophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-fluorophenyl (4-bromophenoxy)acetate is not fully understood. However, it is believed to act by inhibiting certain enzymes in the body, leading to the inhibition of various metabolic pathways. This inhibition can lead to the desired biological effect, such as anti-inflammatory or anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluorophenyl (4-bromophenoxy)acetate depend on the specific application. In pharmaceuticals, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral activity. In agrochemicals, it has been shown to have herbicidal and insecticidal activity. In materials science, it has been used as a building block in the synthesis of polymers and other materials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluorophenyl (4-bromophenoxy)acetate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it can be toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 4-fluorophenyl (4-bromophenoxy)acetate in scientific research. One potential direction is the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. Another direction is the development of new agrochemicals with improved selectivity and reduced environmental impact. In materials science, this compound could be used as a building block in the synthesis of new materials with improved properties. Overall, the potential applications of 4-fluorophenyl (4-bromophenoxy)acetate in scientific research are vast and varied, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 4-fluorophenyl (4-bromophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. The synthesis method is relatively easy, and the compound can be obtained in high purity. The mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes in the body. The biochemical and physiological effects depend on the specific application. One of the main advantages of using this compound in lab experiments is its high purity and stability. The potential applications of 4-fluorophenyl (4-bromophenoxy)acetate in scientific research are vast and varied, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 4-fluorophenyl (4-bromophenoxy)acetate involves the reaction of 4-bromophenol with 4-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity.
Applications De Recherche Scientifique
4-fluorophenyl (4-bromophenoxy)acetate has been extensively used in scientific research due to its potential applications in various fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, this compound is used as a key intermediate in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral drugs. In agrochemicals, it is used as a key intermediate in the synthesis of herbicides and insecticides. In materials science, it is used as a building block in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
(4-fluorophenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATFZZQRGYQTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)COC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl (4-bromophenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)



![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)